molecular formula C26H28ClNO2 B10858560 4-Hydroxyclomiphene CAS No. 104575-08-8

4-Hydroxyclomiphene

Cat. No.: B10858560
CAS No.: 104575-08-8
M. Wt: 422.0 g/mol
InChI Key: LTZHRTXXQIPLOH-OCEACIFDSA-N
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Description

4-Hydroxy-Enclomiphene is a derivative of enclomiphene, a nonsteroidal selective estrogen receptor modulator (SERM). Enclomiphene itself is one of the two stereoisomers of clomiphene, with the other being zuclomiphene. 4-Hydroxy-Enclomiphene is known for its anti-estrogenic properties and is primarily used in scientific research to understand its effects on hormonal regulation and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-Enclomiphene involves the hydroxylation of enclomiphene. This process can be achieved through various methods, including:

Industrial Production Methods: While detailed industrial production methods for 4-Hydroxy-Enclomiphene are not widely documented, the process typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-Enclomiphene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to enclomiphene.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Reversion to enclomiphene.

    Substitution: Formation of various substituted enclomiphene derivatives.

Scientific Research Applications

4-Hydroxy-Enclomiphene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-Enclomiphene is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Unlike enclomiphene, it has an additional hydroxyl group that can participate in various chemical reactions, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

104575-08-8

Molecular Formula

C26H28ClNO2

Molecular Weight

422.0 g/mol

IUPAC Name

4-[(E)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol

InChI

InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+

InChI Key

LTZHRTXXQIPLOH-OCEACIFDSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O

Origin of Product

United States

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